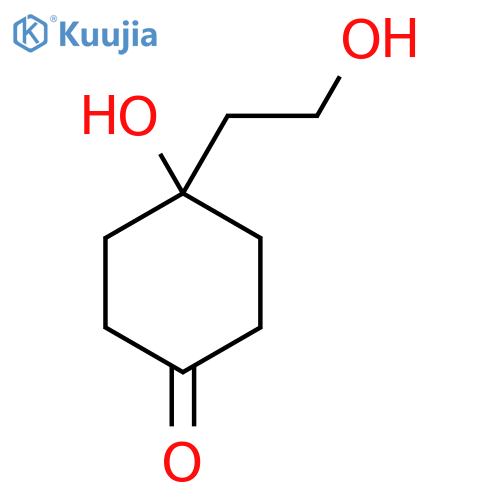

Cas no 107389-91-3 (Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)-)

107389-91-3 structure

商品名:Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)-

Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)-

- Cleroindicin B

- 4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one

- cleroindin B

- 4-Hydroxy-4-(2-hydroxyethyl)cyclohexanone

- [ "4-Hydroxy-4-(2-hydroxyethyl)cyclohexanone" ]

- AKOS032948564

- 107389-91-3

- starbld0000813

- DTXSID00148032

- CS-0023916

- Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)-

- FS-10112

- HY-N3598

- F92809

- DA-70099

-

- MDL: MFCD20260536

- インチ: 1S/C8H14O3/c9-6-5-8(11)3-1-7(10)2-4-8/h9,11H,1-6H2

- InChIKey: QLSFMYCHPVOSCD-UHFFFAOYSA-N

- ほほえんだ: OC1(CCO)CCC(CC1)=O

計算された属性

- せいみつぶんしりょう: 158.09400

- どういたいしつりょう: 158.094

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 57.5A^2

じっけんとくせい

- 色と性状: Oil

- 密度みつど: 1.185

- ふってん: 312.1°Cat760mmHg

- フラッシュポイント: 156.8°C

- 屈折率: 1.513

- PSA: 57.53000

- LogP: 0.24300

- じょうきあつ: 0.0±1.5 mmHg at 25°C

Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)- セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3677-5 mg |

Cleroindicin B |

107389-91-3 | 98% | 5mg |

¥ 2,380 | 2023-07-11 | |

| TargetMol Chemicals | TN3677-5mg |

Cleroindicin B |

107389-91-3 | 5mg |

¥ 2380 | 2024-07-20 | ||

| eNovation Chemicals LLC | K31948-5mg |

Cleroindicin B |

107389-91-3 | 96% | 5mg |

$586 | 2025-02-22 | |

| eNovation Chemicals LLC | K31948-5mg |

Cleroindicin B |

107389-91-3 | 96% | 5mg |

$586 | 2025-02-25 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3677-1 mg |

Cleroindicin B |

107389-91-3 | 1mg |

¥1795.00 | 2022-04-26 | ||

| eNovation Chemicals LLC | K31948-5mg |

Cleroindicin B |

107389-91-3 | 96% | 5mg |

$586 | 2024-05-24 | |

| TargetMol Chemicals | TN3677-1 mL * 10 mM (in DMSO) |

Cleroindicin B |

107389-91-3 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 2480 | 2023-09-15 | |

| A2B Chem LLC | AD68251-5mg |

Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)- |

107389-91-3 | 96.0% | 5mg |

$427.00 | 2024-04-20 | |

| TargetMol Chemicals | TN3677-1 ml * 10 mm |

Cleroindicin B |

107389-91-3 | 1 ml * 10 mm |

¥ 2480 | 2024-07-20 |

Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)- 関連文献

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

107389-91-3 (Cyclohexanone,4-hydroxy-4-(2-hydroxyethyl)-) 関連製品

- 20098-14-0(Idramantone)

- 17429-02-6(4-Hydroxy-4-methylcyclohexanone)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量